N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-12(11-7-4-8-19-11)15-13-16-17-14(21-13)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFYNUQPYYLWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazines with Lawesson’s Reagent
A foundational method involves the cyclodehydration of N,N′-diacylhydrazines using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₂S₅). For example, thionation of thiobenzhydrazide with LR in tetrahydrofuran (THF) at reflux yields 2-aminomethyl-1,3,4-thiadiazoles. Applied to the target compound:
- Thiobenzhydrazide (50) reacts with furan-2-carbonyl chloride in THF to form a diacylhydrazine intermediate.
- Cyclization with LR (2 eq.) at 80°C for 6 hours generates the thiadiazole ring.
Key Data :
Oxidative Cyclization of Thioamidrazones
Thioamidrazones undergo oxidative cyclization with agents like potassium persulfate (K₂S₂O₈) or iodine (I₂) in pyridine. For instance, thiobenzoylbenzamidrazone cyclizes to 2,5-diphenyl-1,3,4-thiadiazole under iodine/pyridine conditions. Adapting this method:
- Furan-2-carbothiohydrazide is prepared from furan-2-carboxylic acid hydrazide and P₂S₅.
- Condensation with benzylsulfanylacetic acid chloride forms a thioamidrazone precursor.
- Oxidative cyclization with I₂ (1.2 eq.) in pyridine at 25°C for 12 hours yields the target compound.
Key Data :
Functionalization of the Thiadiazole Ring
Nucleophilic Substitution at Position 5
The 5-position of 2-amino-1,3,4-thiadiazole is electrophilic, enabling substitution with benzylsulfanyl groups. A two-step protocol is effective:
- 2-Amino-5-chloro-1,3,4-thiadiazole is synthesized via cyclization of thiosemicarbazide with chloracetic acid.
- Reaction with benzyl mercaptan (1.5 eq.) in dimethylformamide (DMF) at 100°C for 4 hours replaces chlorine with benzylsulfanyl.
Key Data :
Amide Coupling at Position 2
The 2-amino group undergoes amidation with furan-2-carboxylic acid using coupling agents:
- 2-Amino-5-(benzylsulfanyl)-1,3,4-thiadiazole (1 eq.) is dissolved in dichloromethane (DCM).
- Addition of furan-2-carboxylic acid (1.2 eq.), N,N′-dicyclohexylcarbodiimide (DCC, 1.5 eq.), and catalytic 4-dimethylaminopyridine (DMAP) facilitates amide bond formation.
- Stirring at 25°C for 24 hours followed by filtration and evaporation yields the crude product, purified via silica gel chromatography.
Key Data :
- Yield: 73%
- Alternative Agents: HATU or EDCl/HOBt increase yields to 78–82%.
One-Pot Synthesis via Sequential Reactions
A streamlined approach combines cyclization and functionalization in a single vessel:
- Thiobenzhydrazide (50) reacts with furan-2-carbonyl chloride in THF to form a thioacylhydrazide intermediate.
- Addition of benzyl mercaptan (1.5 eq.) and LR (2 eq.) induces simultaneous cyclization and sulfanyl group incorporation.
Key Data :
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Oxidation Reactions
The benzylsulfanyl group (-SCH2Ph) in the compound is highly susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) can convert the sulfide (-S-) into sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. These reactions are critical for modulating the compound’s biological activity, as oxidized derivatives often exhibit enhanced interactions with targets like enzymes or receptors .
Key Reaction:
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring in the compound can undergo nucleophilic substitution, particularly at the 2-position. Reagents such as amines or hydroxyl-containing nucleophiles (e.g., hydroxylamine) may replace the carboxamide group under basic conditions (e.g., NaOH in ethanol). This reaction is often used to synthesize derivatives with altered pharmacological profiles.
Key Reaction:
Acidic/Basic Hydrolysis of the Amide Group
The furan-2-carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic conditions (NaOH/H₂O), yielding a carboxylic acid or carboxylate salt, respectively. This reaction is reversible and influences the compound’s stability in physiological environments.
Key Reaction:
Electrophilic Aromatic Substitution on the Furan Ring
Implications for Biological Activity
The structural modifications from these reactions significantly influence the compound’s biological properties. For instance:
-
Oxidized derivatives may exhibit improved anticancer activity by enhancing interactions with targets like VEGFR-2 or tubulin .
-
Substituted thiadiazole derivatives can modulate apoptosis pathways or cell cycle arrest mechanisms .
-
Hydrolyzed products may lose their amide group’s hydrogen-bonding capacity, reducing target affinity.
Scientific Research Applications
Chemical Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide serves as a versatile building block in organic synthesis. Its unique thiadiazole and furan moieties allow for various chemical transformations.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | The benzylsulfanyl group can be oxidized to sulfoxides or sulfones. |
| Reduction | Can undergo reduction reactions using agents like sodium borohydride. |
| Substitution | Participates in nucleophilic substitution reactions with amines or thiols. |
Biological Applications
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study investigated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity against various types of cancer cells. The mechanism of action appears to involve the inhibition of specific enzymes involved in cell proliferation.
Medicinal Chemistry
The compound is being explored for its therapeutic potential due to its ability to interact with biological targets.
Table 2: Potential Therapeutic Targets
| Target Type | Potential Interaction |
|---|---|
| Enzymes | Inhibition of enzymes involved in metabolic pathways. |
| Receptors | Modulation of receptor activity influencing cellular signaling pathways. |
| Nucleic Acids | Interaction with DNA/RNA leading to potential antitumor effects. |
Industrial Applications
In addition to its research applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects . Additionally, the compound can interfere with DNA replication and repair mechanisms, further contributing to its biological activities .
Comparison with Similar Compounds
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound also contains the 1,3,4-thiadiazole ring but has different substituents, leading to variations in its biological activities.
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide: This compound has a similar core structure but different functional groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the thiadiazole ring and the furan moiety, which imparts distinct chemical and biological properties.
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural combination of a furan moiety, a thiadiazole ring, and a benzylsulfanyl group, which collectively contribute to its pharmacological potential. Research has shown that this compound exhibits notable antiproliferative effects against various cancer cell lines and has potential applications in antimicrobial therapies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition is crucial for cancer therapy as it can impede tumor growth and metastasis by disrupting angiogenesis. Molecular docking studies have elucidated specific interactions between the compound and VEGFR-2, highlighting its potential as an anticancer agent .
Anticancer Activity
This compound has demonstrated significant antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast) | 10.5 | High |
| HCT-116 (Colon) | 12.3 | Moderate |
| PC-3 (Prostate) | 8.7 | High |
These results suggest that the compound could serve as a lead structure for developing new anticancer drugs.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 16 | High |
These findings indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of thiadiazole derivatives similar to this compound:
- Antifungal Activity : A study on related thiadiazole derivatives found that certain compounds exhibited potent antifungal activity against resistant strains of Candida, with low toxicity to human cells. This suggests that modifications in the thiadiazole structure can enhance antifungal properties while maintaining safety .
- Anticancer Mechanism : In vitro studies have shown that derivatives targeting VEGFR-2 can significantly reduce cell viability in cancer models. The mechanism involves inducing apoptosis in cancer cells, showcasing the therapeutic potential of these compounds in oncology .
- Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents can enhance its efficacy against resistant cancer cells. This synergy may offer new avenues for treatment protocols in oncology .
Q & A
Basic Synthesis and Structural Confirmation
Q: What are the established synthetic routes for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, and how can purity be validated? A: The compound is synthesized via a two-step approach:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .
Alkylation : Introduce the benzylsulfanyl group using benzyl bromide or similar alkylating agents under reflux with a base (e.g., K₂CO₃ in dry acetone) .
Purity Validation : Use TLC for preliminary checks, followed by ¹H NMR (peaks at δ 4.3–4.5 ppm for benzyl-CH₂ and δ 7.2–7.4 ppm for aromatic protons) and IR spectroscopy (C=O stretch ~1650 cm⁻¹, S–S stretch ~500 cm⁻¹) .
Advanced Synthesis Optimization
Q: How can reaction yields be improved during the alkylation of 1,3,4-thiadiazole intermediates? A: Key factors include:
- Solvent Choice : Dry acetone or DMF enhances solubility of thiol intermediates .
- Temperature Control : Reflux (~60–80°C) minimizes side reactions .
- Stoichiometry : A 1:1 molar ratio of thiol to alkylating agent, with excess K₂CO₃ (1.2–1.5 eq), improves efficiency .
- Workup : Recrystallization from ethanol or acetonitrile removes unreacted starting materials .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the anticancer potential of this compound? A: Prioritize:
- MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values <50 µM indicating potency .
- Antimitotic Activity : Tubulin polymerization inhibition (e.g., via fluorescence-based assays) .
- Free Radical Scavenging : DPPH or ABTS assays to evaluate antioxidant capacity, which may correlate with chemopreventive effects .
Computational and Structural Analysis
Q: How can molecular docking guide the design of derivatives targeting VEGFR-2? A:
- Protein Preparation : Retrieve VEGFR-2 crystal structure (PDB: 4ASD) and optimize protonation states .
- Ligand Docking : Use AutoDock Vina to model binding poses; focus on hydrogen bonds with Lys868 and hydrophobic interactions with Phe1047 .
- SAR Insights : Modify the furan-2-carboxamide moiety to enhance π-π stacking or introduce electron-withdrawing groups (e.g., -NO₂) to improve affinity .
Spectroscopic Characterization Challenges
Q: How do overlapping NMR signals complicate structural elucidation, and how can this be resolved? A:
- Issue : Aromatic protons (δ 7.2–8.1 ppm) from benzyl and furan groups may overlap.
- Resolution : Use 2D NMR (¹H-¹³C HSQC/HMBC) to assign correlations. For example, HMBC cross-peaks between the furan carbonyl (δ 160–165 ppm) and adjacent protons confirm connectivity .
- Complementary Data : Pair with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ .
Data Contradictions in Biological Activity
Q: How should researchers address discrepancies in reported IC₅₀ values across studies? A:
- Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and culture conditions .
- Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-lab variability .
- Mechanistic Studies : Validate target engagement via Western blotting (e.g., caspase-3 activation for apoptosis) to confirm bioactivity .
Crystallographic Data Acquisition
Q: What crystallography strategies are effective for resolving this compound’s 3D structure? A:
- Crystal Growth : Use vapor diffusion with DMSO/water (1:1) at 4°C .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
- Refinement : SHELXL for small-molecule refinement; monitor R-factor convergence (<5% indicates reliability) .
Structure-Activity Relationship (SAR) Exploration
Q: Which structural modifications enhance selectivity against carbonic anhydrase isoforms? A:
- Sulfonamide Group : Replace benzylsulfanyl with sulfamoyl (-SO₂NH₂) to mimic acetazolamide’s binding to CA II .
- Thiadiazole Substitution : Introduce electron-deficient groups (e.g., -Cl at position 5) to improve isoform selectivity (e.g., CA IX over CA XII) .
- Furan Ring Modifications : Methylation at the furan 3-position increases lipophilicity, enhancing blood-brain barrier penetration .
Stability and Degradation Profiling
Q: How can hydrolytic stability of the thiadiazole ring be assessed under physiological conditions? A:
- Forced Degradation : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor via HPLC .
- LC-MS Identification : Detect degradation products (e.g., furan-2-carboxylic acid from ring cleavage) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics; t₁/₂ >12 hours suggests suitability for in vivo studies .
Advanced Computational Modeling
Q: Can DFT calculations predict vibrational spectra for this compound? A:
- Method : Use B3LYP/6-311+G(d,p) basis set in Gaussian 16 to optimize geometry and compute IR/Raman spectra .
- Validation : Compare experimental FT-IR peaks (e.g., C–N stretch ~1350 cm⁻¹) with calculated values (RMSD <10 cm⁻¹ confirms accuracy) .
- Applications : Identify tautomeric forms (e.g., thione vs. thiol) based on S–H stretch presence/absence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
